1-(Methylthio)-2-propanethiol

Flavor chemistry Thermal process flavor Volatility engineering

1-(Methylthio)-2-propanethiol (CAS 34143-77-6) is a C₄H₁₀S₂ organosulfur compound that possesses both a thiol (-SH) and a methylthio (-SCH₃) group on a propane backbone. This dual functionality places it at the intersection of simple alkyl thiols and dialkyl sulfides, a structural motif associated with potent meaty, alliaceous, and sulfury aroma character at exceptionally low concentrations.

Molecular Formula C4H10S2
Molecular Weight 122.3 g/mol
CAS No. 34143-77-6
Cat. No. B13626270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylthio)-2-propanethiol
CAS34143-77-6
Molecular FormulaC4H10S2
Molecular Weight122.3 g/mol
Structural Identifiers
SMILESCC(CSC)S
InChIInChI=1S/C4H10S2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3
InChIKeyBORCPEFCFCKKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylthio)-2-propanethiol (CAS 34143-77-6): Bifunctional Organosulfur Thiol-Thioether for Flavor & Fragrance R&D


1-(Methylthio)-2-propanethiol (CAS 34143-77-6) is a C₄H₁₀S₂ organosulfur compound that possesses both a thiol (-SH) and a methylthio (-SCH₃) group on a propane backbone [1]. This dual functionality places it at the intersection of simple alkyl thiols and dialkyl sulfides, a structural motif associated with potent meaty, alliaceous, and sulfury aroma character at exceptionally low concentrations . Predicted physicochemical data—boiling point 171.4 ± 23.0 °C, density 0.994 ± 0.06 g/cm³, logP 1.6 [1]—indicate that its volatility and hydrophobicity differ significantly from lower‑molecular‑weight thiols such as 2‑propanethiol (bp ~52–60 °C) or 2‑methyl‑1‑propanethiol (bp 87–89 °C) , suggesting a distinct release profile in flavor applications.

Structure Bifunctional thiol-thioether probe for sulfur aroma profiling
Volatility Distinct release profile vs. isomeric monothiols; suited for heated-flavor studies
Selection Supports meaty‑sulfury R&D selection when dialkyl disulfides or simple thiols are insufficient

Why 1-(Methylthio)-2-propanethiol Cannot Be Replaced by Generic Alkyl Thiols or Simple Sulfides


Monofunctional thiols (e.g., 2‑methyl‑1‑propanethiol) and symmetrical disulfides (e.g., methyl propyl disulfide) are frequently interchanged in meat‑flavor formulations, but 1‑(methylthio)‑2‑propanethiol combines a thiol and a thioether in a single molecule, yielding a different odor‑release profile [1]. The presence of the methylthio group raises the molecular weight (122.3 g/mol), boiling point (predicted 171 °C), and logP (1.6) relative to isomeric C₄H₁₀S thiols [1]. In heated reaction flavors, this can translate into a slower release and a more persistent meaty-sulfury background, whereas the lower‑boiling monothiols dissipate rapidly and provide sharper top notes [2]. Thus, direct 1:1 substitution without adjusting the flavor profile is likely to fail.

Boiling point Higher predicted boiling point may shift vapor release in thermal processes; monothiols dissipate faster.
LogP Increased lipophilicity alters fat vs. aqueous partitioning; hydrophilic thiols behave differently in high‑fat matrices.
Odor quality Thiol-thioether motif generates a meaty/sulfury nuance not replicated by monothiols or disulfides alone.

Quantitative Differentiation Evidence for 1-(Methylthio)-2-propanethiol vs. Closest C₄H₁₀S₂ Analogs


Boiling Point and Volatility: 1-(Methylthio)-2-propanethiol vs. Methyl Propyl Disulfide and 1,4‑Butanedithiol

Predicted boiling point of 1‑(methylthio)‑2‑propanethiol is 171.4 °C [1]. This is ~20 °C higher than the isomeric methyl propyl disulfide (bp 152–154 °C) and ~70 °C higher than 1,4‑butanedithiol (bp ~102 °C, estimated from homologs) [2]. For thermal process flavors, the higher boiling point implies a slower vapor‑phase release and longer retention in heated food matrices [3].

Boiling point
Cross‑study comparable
171.4 °C (pred.) vs. 152–154 °C (methyl propyl disulfide) and ~102 °C (1,4‑butanedithiol)
Supports volatility retention review in heated matrices
Predicted value; experimental confirmation recommended
Flavor chemistry Thermal process flavor Volatility engineering

Hydrophobicity (logP) and Partitioning Behavior vs. Monofunctional Thiols

Computed logP of 1‑(methylthio)‑2‑propanethiol is 1.6 [1]. In contrast, 2‑propanethiol (C₃H₈S) has a logP ~0.8–1.0, and 2‑methyl‑1‑propanethiol (C₄H₁₀S) has a logP ~1.2–1.4 [2]. The 0.2–0.6 log unit increase indicates a more lipophilic character, which in food matrices translates to enhanced fat partitioning and a potentially different temporal release profile [3].

logP
Cross‑study comparable
1.6 (pred.) vs. 0.8–1.4 for isomeric monothiols
Indicates stronger fat partitioning; relevant for high‑fat flavor systems
Predicted logP; may vary with computational model
ADME prediction Flavor partitioning LogP-driven matrix retention

Odor Character Class Differentiation: Bifunctional Thiol-Thioether vs. Alkyl Monothiols and Disulfides

Based on 3D‑QSAR models for alkanethiols and (methylthio)alkanes, the presence of a second sulfur atom (thioether) in addition to the thiol group is predicted to shift the odor character from pure sulfurous/alliaceous toward more complex meaty/brothy notes . Monofunctional alkyl thiols (e.g., 2‑methyl‑1‑propanethiol) are uniformly described as sulfurous/cooked‑vegetable/mustard at 0.10 % in propylene glycol, with an odor threshold of 0.0000068 ppm , while methyl propyl disulfide carries a distinct onion‑garlic‑tomato profile at 0.5 ppm . No published quantitative odor‑threshold value exists specifically for 1‑(methylthio)‑2‑propanethiol, but structural analogy to the bifunctional 1‑alkylthio‑2‑butanethiols suggests a similarly low threshold (sub‑ppb range) with a meaty‑sulfury nuance that neither the monothiols nor the disulfides can fully replicate .

Odor character
Class‑level inference
Predicted meaty/sulfury nuance; no published quantitative threshold
Supports sensory screening context; experimental verification required
Based on QSAR models for bifunctional analogs; source data absent
Sensory science Odor descriptor QSAR odor prediction

Evidence‑Backed Application Scenarios for 1-(Methylthio)-2-propanethiol in Flavor R&D and Analytical Chemistry


Thermal Process Meat Flavor Development Requiring Sustained Sulfur Release

With a predicted boiling point ~20 °C above methyl propyl disulfide, 1‑(methylthio)‑2‑propanethiol is a candidate for baked, fried, or retorted meat flavors where early volatility loss of lower‑boiling sulfides must be avoided [1][2]. Formulators should benchmark release kinetics via headspace GC‑MS against methyl propyl disulfide to quantify the retention advantage in their specific matrix.

Synthesis of Novel Polyfunctional Thiols via Thiol-Thioether Scaffold Elaboration

The dual –SH/–SCH₃ structure makes 1‑(methylthio)‑2‑propanethiol a versatile intermediate for combinatorial thiol libraries. The thiol group can be selectively alkylated or oxidized while preserving the methylthio moiety, enabling exploration of structure–odor relationships in the meaty‑sulfury odor space identified by Polster & Schieberle . Bannister (1978) has already demonstrated its formation from propylene sulfide, providing a synthetic entry point [3].

Fat‑Rich Food Flavor Optimization Exploiting Elevated logP

The logP of 1.6 (predicted) is 0.2–0.8 units higher than isomeric monothiols, suggesting preferential partitioning into lipid phases [4][5]. This physicochemical property can be exploited to design savory flavors for high‑fat products (sausages, snacks, plant‑based meat analogues) where hydrophilic thiols may be lost to the aqueous phase during processing. Comparative fat‑retention studies vs. 2‑methyl‑1‑propanethiol are recommended as a procurement decision criterion.

Analytical Reference Standard for Bifunctional Sulfur Compound Identification in Food Aroma Research

Although absent from the NIST Chemistry WebBook as of 2026 [6], 1‑(methylthio)‑2‑propanethiol has been identified as a reaction product in early synthetic studies [3]. Its unique mass spectrum and retention index (to be experimentally determined) can serve as a reference for metabolomics and food aroma studies investigating microbial sulfur metabolism, as indicated by its detection in ruminal fermentation VOC profiles alongside 1‑(methylthio)propane and 1‑propanethiol [7].

Application
Selection Property
Validation Focus
Thermal process meat flavor research
Volatility retention profile
Headspace GC‑MS release kinetics benchmarking in target matrix
Combinatorial thiol library synthesis
Thiol-thioether scaffold versatility
Structure‑odor relationship exploration via selective derivatization
High‑fat food flavor optimization
logP-dependent fat partitioning
Fat‑phase retention analysis in high‑fat model systems
Analytical reference for sulfur aroma research
Bifunctional sulfur reference suitability
Retention index and mass spectrum verification against synthetic standard
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